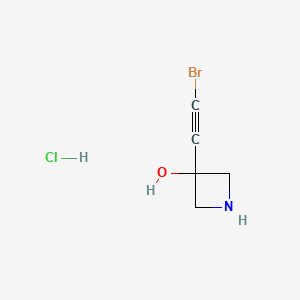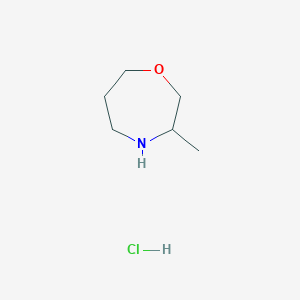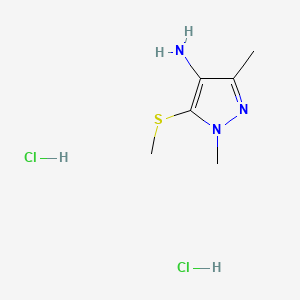
1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride is a heterocyclic compound with a molecular formula of C6H12Cl2N4S. This compound is characterized by the presence of a pyrazole ring substituted with methyl and methylsulfanyl groups, and it is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride typically involves the reaction of 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile with hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 1-2 hours
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: High-purity starting materials
Catalysts: Specific catalysts to enhance reaction rates
Purification: Crystallization or chromatography to obtain the pure product
Analyse Chemischer Reaktionen
Types of Reactions
1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones
Reduction: Reduction of the pyrazole ring
Substitution: Nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Reduced pyrazole derivatives
Substitution: Alkylated or acylated pyrazole derivatives
Wissenschaftliche Forschungsanwendungen
1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules
Biology: As a probe to study enzyme interactions and metabolic pathways
Medicine: Potential therapeutic applications in drug development
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include:
Enzyme Inhibition: Blocking the active site of enzymes
Receptor Binding: Modulating receptor activity
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile
- 2-(1,3-dimethyl-5-methylsulfanyl-1,5-dihydro-1,2,4-triazol-1-ium-4-yl)pyridine, iodide
Uniqueness
1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C6H13Cl2N3S |
|---|---|
Molekulargewicht |
230.16 g/mol |
IUPAC-Name |
1,3-dimethyl-5-methylsulfanylpyrazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C6H11N3S.2ClH/c1-4-5(7)6(10-3)9(2)8-4;;/h7H2,1-3H3;2*1H |
InChI-Schlüssel |
RRRWPFOAFQRRKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1N)SC)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


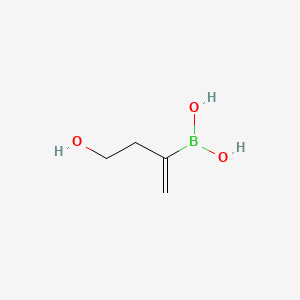
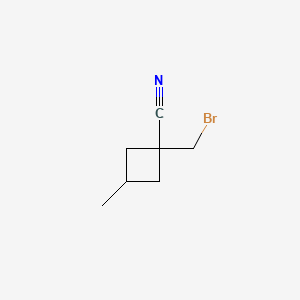

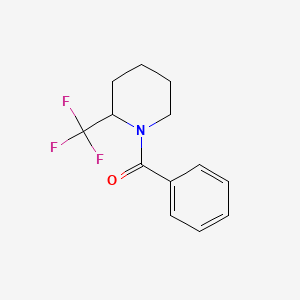

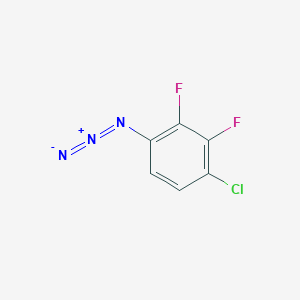
![[2-(Cyanomethyl)-4-fluorophenyl]boronic acid](/img/structure/B13470125.png)
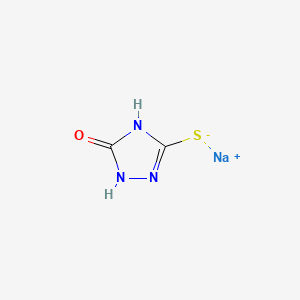


![Methyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13470147.png)

